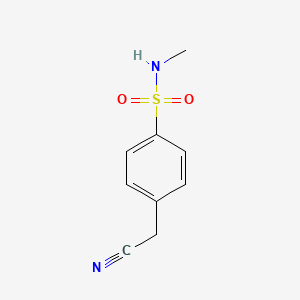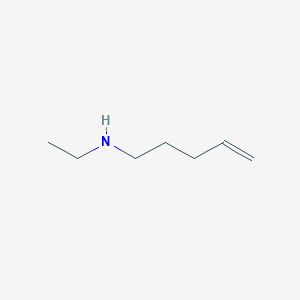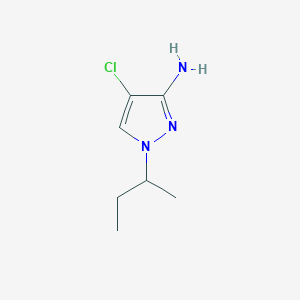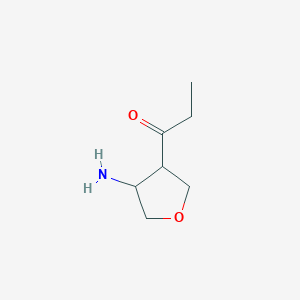![molecular formula C12H15F3O2 B13164810 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is an organic compound with the molecular formula C12H15F3O2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a butanol chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)phenylboronic acid.
Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.
Suzuki Coupling: The product from the Grignard reaction is then subjected to a Suzuki coupling reaction with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-one.
Reduction: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethanone
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
Uniqueness
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15F3O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C12H15F3O2/c1-3-4-11(16)9-6-5-8(17-2)7-10(9)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3 |
InChI Key |
XYRVTAOBDHWMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13164767.png)






![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)

